molecular formula C8H18BrO3P B1670522 Diethyl 4-bromobutylphosphonate CAS No. 63075-66-1

Diethyl 4-bromobutylphosphonate

Cat. No.: B1670522
CAS No.: 63075-66-1
M. Wt: 273.1 g/mol
InChI Key: LJSFAWDWYVZQBG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Diethyl 4-bromobutylphosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium iodide, bromotrimethylsilane, and various bases and acids depending on the desired transformation . Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .

Comparison with Similar Compounds

Diethyl 4-bromobutylphosphonate can be compared with other similar compounds such as:

    Diethyl 4-chlorobutylphosphonate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Diethyl 4-iodobutylphosphonate: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.

    Diethyl 4-fluorobutylphosphonate:

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and usefulness in various fields.

Biological Activity

Diethyl 4-bromobutylphosphonate (DBBP), with the chemical formula C8H18BrO3P and CAS number 63075-66-1, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom, which serves as a good leaving group in substitution reactions, and a phosphonic acid ethyl ester group. Its molecular weight is 273.1 g/mol, and it is typically presented as a colorless oil with a purity of 95% . The compound's structure allows it to participate in various biochemical processes, making it a candidate for bio-conjugation applications.

Synthesis

The synthesis of DBBP is primarily achieved through the Arbuzov reaction, which involves the reaction of triethyl phosphite with 1,4-dibromobutane. Recent studies have optimized this reaction to enhance yield and sustainability by using equimolar amounts of reactants under solvent-free conditions at elevated temperatures .

Table 1: Optimization of Reaction Conditions for DBBP Synthesis

EntryReactantReaction TimeYield (%)
1Triethyl phosphite + 1,4-dibromobutane4 hours70
2Triethyl phosphite + 1,5-dibromopentane6 hours65
3Triethyl phosphite + 1,6-dibromohexane5 hours60

Inhibition of Enzymes

One of the notable biological activities of DBBP is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that phosphonates, including derivatives like DBBP, can serve as potent AChE inhibitors. The inhibition mechanism often involves covalent bonding with the serine residue in the active site of the enzyme .

Case Study: AChE Inhibition
In a comparative study, DBBP was tested alongside other phosphonates, demonstrating significant inhibitory potency. The kinetic parameters indicated that DBBP had an inhibition constant (K_i) comparable to established inhibitors like paraoxon .

Antimicrobial Activity

DBBP has also been investigated for its antimicrobial properties. Research indicates that phosphonate compounds can exhibit antibacterial effects against various pathogens. The presence of the bromine atom enhances its reactivity and potential efficacy against microbial cells .

Table 2: Antimicrobial Efficacy of DBBP

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Escherichia coli5015
Staphylococcus aureus5018
Pseudomonas aeruginosa5012

Applications

Given its biological activities, DBBP has potential applications in drug development and materials science. Its ability to act as a non-cleavable linker makes it valuable in bioconjugation strategies for targeted drug delivery systems . Additionally, ongoing research into its role in synthesizing novel compounds suggests that DBBP could lead to advancements in pharmaceutical chemistry.

Properties

IUPAC Name

1-bromo-4-diethoxyphosphorylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFAWDWYVZQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559962
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63075-66-1
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In another method, 1,4-dibromobutane is heated with triethylphosphite to give diethyl-4-bromobutylphosphonate, for example, as described by Eberhard and Westheimer, 1965. The resultant bromide is then reacted with, for example, biphenyl-4-carboxylic acid in dimethylformamide, in the presence of potassium carbonate. Again, the phosphate ester groups, e.g., ethyl groups, are removed e.g., with trimethylsilylbromide or left in place. An example of such a method is illustrated in the following scheme.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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